Teduglutide is a synthetic analogue of the naturally occurring human glucagon-like peptide 2 (GLP-2). [] It is classified as a peptide drug and is specifically designed to be resistant to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). [] This resistance allows teduglutide to exert prolonged intestinotrophic effects compared to native GLP-2. [] In scientific research, teduglutide serves as a valuable tool for investigating the role of GLP-2 in intestinal growth, adaptation, and repair in various contexts, including short bowel syndrome, inflammatory bowel disease, and chemotherapy-induced mucositis. []
Teduglutide can be synthesized using various methods, including solid-phase peptide synthesis. A notable method involves synthesizing two peptide fragments corresponding to specific sequences of the teduglutide molecule. These fragments are then coupled using a resin vector to form the complete peptide structure. The process effectively minimizes side reactions and enhances product yield and purity .
Key steps in the synthesis include:
Teduglutide consists of a single chain of 33 amino acids with a molecular formula of C164H252N44O55S. It has a molecular weight of approximately 3752 Da. The structure differs from native glucagon-like peptide 2 by a substitution at position 2, where alanine is replaced by glycine, enhancing its resistance to enzymatic degradation by dipeptidyl peptidase IV .
The absence of disulfide bonds or glycosylation sites simplifies its structural characterization, making it easier to analyze using techniques such as mass spectrometry and circular dichroism spectroscopy, which confirm its integrity and functionality .
In terms of chemical reactions, teduglutide primarily undergoes enzymatic cleavage when administered in vivo. Its resistance to degradation allows for prolonged action in the body compared to its native counterpart. The modification at position 2 prevents rapid hydrolysis by dipeptidyl peptidase IV, resulting in a half-life of approximately 2-3 hours after subcutaneous administration, compared to just 7 minutes for glucagon-like peptide 2 .
The synthesis reactions also involve coupling reactions that require specific protecting groups for amino acids to prevent unwanted side reactions during solid-phase synthesis. These reactions are conducted under controlled conditions to ensure high yields and purity .
Teduglutide functions by mimicking the action of glucagon-like peptide 2 in stimulating intestinal mucosal growth and enhancing nutrient absorption. Upon administration, it binds to specific receptors in the intestinal lining, promoting crypt cell proliferation while reducing apoptosis of enterocytes. This leads to an increase in villus height and surface area for nutrient absorption .
Teduglutide exhibits several notable physical and chemical properties:
These properties are critical for its therapeutic efficacy and safety profile.
Teduglutide is primarily used in clinical settings for:
Teduglutide exerts biological activity through specific activation of the glucagon-like peptide-2 receptor, a G-protein coupled receptor predominantly located on intestinal subepithelial myofibroblasts, enteric neurons, and enteroendocrine cells. Binding initiates a well-characterized signaling cascade:
Table 1: Molecular Characteristics of Teduglutide vs. Endogenous Glucagon-Like Peptide-2
Property | Endogenous Glucagon-Like Peptide-2 | Teduglutide |
---|---|---|
Amino Acid Substitution | None | Gly² replacing Ala² |
Dipeptidyl Peptidase-4 Susceptibility | High | Low |
Plasma Half-life | ~7 minutes | ~2 hours |
Cyclic Adenosine Monophosphate EC₅₀ | 1.0 ± 0.2 nM | 1.20 ± 0.06 nM |
Teduglutide directly induces mucosal hyperplasia, expanding the intestinal absorptive surface:
Table 2: Structural and Functional Changes in Human Intestinal Mucosa with Teduglutide
Parameter | Change with Teduglutide | Functional Outcome |
---|---|---|
Villus Height | +10% to +28% | Increased absorptive surface area |
Crypt Depth | +22% to +35% | Enhanced stem cell reservoir |
Fecal Energy Loss | -0.8 MJ/day | Improved nutrient retention |
Stool Weight | -700 g/day | Reduced diarrhea volume |
Crypt stem cells are pivotal targets for teduglutide-driven adaptation:
Non-trophic mechanisms significantly contribute to teduglutide’s efficacy:
These multifaceted mechanisms—ranging from molecular signaling to macroscopic physiological changes—establish teduglutide as a potent modulator of intestinal structure and function, directly addressing the malabsorptive pathology of short bowel syndrome and related conditions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7